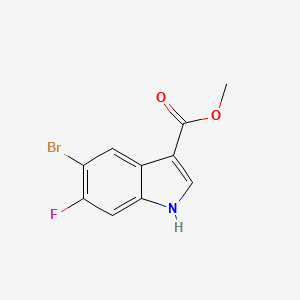

methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate

Description

Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate (CAS: 1638759-63-3) is a halogenated indole derivative with a methyl ester group at position 3, bromine at position 5, and fluorine at position 6 of the indole ring. This compound is primarily utilized as a building block in medicinal chemistry and drug discovery due to the strategic placement of halogens, which enhance electronic and steric properties.

Indole derivatives are known for diverse biological activities, including antiviral, anticancer, and anti-inflammatory effects. The bromo and fluoro substituents in this compound likely influence its reactivity and interactions with biological targets, making it a valuable intermediate for further functionalization .

Propriétés

IUPAC Name |

methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO2/c1-15-10(14)6-4-13-9-3-8(12)7(11)2-5(6)9/h2-4,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNEWBCYCMPFEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=CC(=C(C=C21)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901186123 | |

| Record name | 1H-Indole-3-carboxylic acid, 5-bromo-6-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901186123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638759-63-3 | |

| Record name | 1H-Indole-3-carboxylic acid, 5-bromo-6-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638759-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-3-carboxylic acid, 5-bromo-6-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901186123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Method A: Electrophilic Aromatic Substitution on Indole

- Starting Material: Indole or its derivatives with existing functional groups.

- Procedure:

- The indole core is subjected to electrophilic bromination using N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or phosphorus tribromide (PBr₃).

- Fluorination is achieved via electrophilic fluorination reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI), often under controlled conditions to ensure regioselectivity at the 6-position.

Note: Achieving regioselectivity for both bromination and fluorination requires careful control of reaction conditions, often employing directing groups or protecting groups to guide halogenation.

Research Data:

- The electrophilic halogenation of indole derivatives is well-documented, with reaction conditions optimized for selective substitution at the 5- and 6-positions.

Construction of the Indole Core via Fischer Indole Synthesis

- Method B:

- Synthesis begins with appropriately substituted phenylhydrazines and ketones or aldehydes bearing halogen substituents.

- Under acidic conditions, these intermediates cyclize to form the indole nucleus.

- Subsequent halogenation steps introduce bromine and fluorine at specific positions.

- The Fischer indole synthesis is a versatile route for constructing indole derivatives with diverse substitution patterns, including halogenated variants.

Functionalization of the Indole Core to Introduce the Carboxylate Group

- Method C:

- The indole ring is functionalized at the 3-position via directed lithiation or metalation strategies.

- Carboxylation is achieved through reaction with carbon dioxide (CO₂) or via acylation followed by oxidation.

- Esterification with methyl alcohol (methanol) yields the methyl ester, completing the synthesis of methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate.

- Metalation of indole derivatives followed by carboxylation is a well-established method for introducing carboxylate groups at specific positions.

Summary of Synthetic Pathways with Data Table

| Method | Starting Materials | Key Reactions | Halogenation Conditions | Yield/Notes |

|---|---|---|---|---|

| Electrophilic Halogenation | Indole derivatives | Bromination with NBS or Br₂, fluorination with NFSI | Controlled temperature, regioselective directing groups | Moderate to high yields, regioselectivity critical |

| Fischer Indole Synthesis | Phenylhydrazines + halogenated ketones | Cyclization under acidic conditions | Halogenation prior to cyclization | Good regioselectivity, versatile |

| Metalation & Carboxylation | Halogenated indole | Lithiation, carboxylation with CO₂, methylation | Low temperature lithiation, mild esterification | High specificity at 3-position |

Notes on Optimization and Research Findings

- Regioselectivity: Achieving selective halogenation at the 5- and 6-positions requires directing groups or protecting groups, as electrophilic halogenation can often lead to multiple substitution sites.

- Yield Enhancement: Use of catalysts such as FeCl₃ or PCl₅ during halogenation improves regioselectivity and yield.

- Purification: Chromatography and recrystallization are essential for isolating pure intermediates and final products.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds .

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate has been investigated for its potential therapeutic properties, particularly in the development of anticancer and antimicrobial agents. Its structural features allow it to interact effectively with biological targets.

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values as low as ≤0.25 µg/mL .

- Anticancer Potential : The compound is being explored for its ability to inhibit specific kinases involved in cancer progression, making it a candidate for further drug development .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various biologically active molecules. Researchers utilize it to create novel indole derivatives through electrophilic substitution reactions.

- Synthesis of Indole Derivatives : The compound is used in the synthesis of indole-based compounds that demonstrate diverse pharmacological properties, including antiviral and antifungal activities.

Neuropharmacology

The ability of this compound to cross the blood-brain barrier has led to its investigation in neuropharmacology. It is being studied for potential applications in treating neurological disorders by targeting neurotransmitter systems.

Materials Science

In materials science, this compound has been explored for its potential in creating new materials with specific electronic or photonic properties.

- Conductive Polymers : Initial studies indicate that incorporating this compound into polymeric matrices can enhance electrical conductivity and selective reactivity, which could be beneficial for various applications.

Case Study 1: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of this compound derivatives against MRSA. The results indicated that certain derivatives not only inhibited bacterial growth effectively but also exhibited low cytotoxicity, suggesting their potential as safe therapeutic agents .

Case Study 2: Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of this compound revealed that modifications at specific positions on the indole ring can significantly impact biological activity and selectivity towards targets, paving the way for optimized drug design .

Mécanisme D'action

The mechanism of action of methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain receptors or enzymes, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

The following table compares methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate with structurally related indole carboxylates, highlighting key differences in substituents, synthesis, and applications:

Key Observations :

- Halogen Effects : Bromine and fluorine at positions 5 and 6 create a synergistic electronic effect, enhancing electrophilic aromatic substitution reactivity compared to chloro analogs .

- Ester Position : Carboxylate esters at position 3 (vs. 2) may improve steric accessibility for further reactions, such as amide bond formation .

- Polarity : Hydroxyl or methoxy groups increase polarity and solubility, whereas halogens like bromo and chloro enhance lipophilicity, affecting bioavailability .

Physical and Chemical Properties

- Melting Points : While data for the target compound is unavailable, 7-methoxy-1H-indole-3-carboxylic acid melts at 199–201°C, suggesting that halogenated analogs may have lower melting points due to reduced crystallinity .

- Solubility : Bromo and fluoro substituents likely decrease aqueous solubility compared to hydroxylated analogs, necessitating organic solvents for handling .

Activité Biologique

Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family, which is notable for its diverse biological activities. This article explores its biological activities, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound has been studied for various biological activities, including:

- Antiviral Properties : It exhibits inhibitory effects against viruses, particularly influenza A.

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms.

- Antimicrobial Effects : It demonstrates activity against a range of bacterial strains.

- Anti-inflammatory and Antioxidant Activities : It may modulate inflammatory pathways and reduce oxidative stress.

The compound's biological effects are mediated through several biochemical pathways:

- Receptor Binding : this compound binds to multiple receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : It inhibits specific kinases, affecting phosphorylation processes crucial for cell signaling.

- Gene Expression Modulation : The compound can influence transcription factors, leading to changes in gene expression that affect cell proliferation and apoptosis.

Antiviral Activity

Research indicates that this compound has significant antiviral properties. For instance, studies have demonstrated its efficacy against influenza A, showcasing its potential as a therapeutic agent in viral infections.

Anticancer Properties

The anticancer potential of this compound has been investigated in various studies. Notably:

- In vitro Studies : The compound has shown cytotoxic effects against different cancer cell lines, including breast and colon cancer cells. It operates by inducing apoptosis through caspase activation and modulating reactive oxygen species (ROS) levels .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 15.0 | Induction of apoptosis |

| MDA-MB-231 | 10.5 | ROS formation and cell cycle arrest |

Antimicrobial Activity

This compound exhibits antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, with notable inhibition zones observed in assays against Staphylococcus aureus and Escherichia coli.

Case Studies

Several case studies highlight the compound's biological activity:

- Influenza A Inhibition : A study demonstrated that treatment with this compound significantly reduced viral replication in vitro, suggesting its potential as an antiviral agent.

- Cancer Cell Line Analysis : In experiments with MDA-MB-468 breast cancer cells, the compound induced apoptosis and reduced cell viability significantly compared to control groups, indicating strong anticancer properties .

Q & A

Q. Basic

- ¹H/¹³C NMR : Key signals include downfield shifts for ester carbonyls (~160-165 ppm) and aromatic protons adjacent to halogens (e.g., 7.75–8.0 ppm for bromine) .

- IR Spectroscopy : Confirm ester C=O stretches (~1666 cm⁻¹) and indole N–H vibrations (~3298 cm⁻¹) .

- Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ = 359.11903 for C₂₂H₁₆FN₂O₂) .

What experimental design strategies optimize multi-step synthesis under continuous-flow conditions?

Q. Advanced

- Design of Experiments (DoE) : Use factorial designs to assess variables (e.g., residence time, reagent stoichiometry). For example, flow chemistry reduces side reactions by precise mixing and temperature control .

- In-line analytics : Integrate HPLC or FTIR for real-time monitoring of intermediates.

How can researchers address discrepancies in reported melting points or solubility?

Q. Advanced

- Polymorph screening : Use solvent-drop grinding or thermal gradient crystallization to identify stable forms.

- Thermogravimetric Analysis (TGA) : Differentiate between solvates and anhydrous forms.

- Cross-validate data : Compare with structurally similar compounds (e.g., 6-bromo-1H-indole-3-carboxylic acid melts at 199–201°C) .

What strategies enable selective functionalization of the indole core for derivatization studies?

Q. Advanced

- Protecting groups : Use tert-butoxycarbonyl (Boc) to block the indole N–H during halogenation .

- Directed ortho-metalation : Employ LDA (lithium diisopropylamide) to direct substitutions to specific positions .

- Microwave-assisted synthesis : Accelerate reaction kinetics for challenging substitutions (e.g., fluorination at C6) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.